Chemical structure of methyl 10H-phenothiazine-1-carboxylate
Chemical structure of methyl 10H-phenothiazine-1-carboxylate
This guide provides an in-depth technical analysis of methyl 10H-phenothiazine-1-carboxylate , focusing on its chemical structure, regioselective synthesis, and physicochemical properties relevant to drug development.
Executive Summary
Methyl 10H-phenothiazine-1-carboxylate (CAS: 4063-33-6) is a tricyclic heteroaromatic ester distinct from the more common 2-substituted antipsychotic phenothiazines (e.g., chlorpromazine). Its structural uniqueness lies in the substitution at the 1-position (peri-position relative to the bridgehead nitrogen), which facilitates a strong intramolecular hydrogen bond between the amine (NH) and the carbonyl oxygen.[1] This interaction significantly alters the compound's lipophilicity (LogP), membrane permeability, and binding affinity, making it a critical scaffold for developing multidrug resistance (MDR) reversal agents and novel antimicrobials.[1]
Structural Characterization & Numbering
Molecular Framework
The phenothiazine core consists of two benzene rings linked by sulfur and nitrogen atoms in a non-planar, "butterfly" conformation.
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IUPAC Numbering: The carbon atoms are numbered 1–4 on one ring and 6–9 on the other.[1] The sulfur is position 5, and the nitrogen is position 10.
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Position 1: This site is ortho to the bridgehead nitrogen (N-10).[1] Substitution here creates a unique steric and electronic environment compared to the typical 2- or 10-substituted derivatives.
Intramolecular Hydrogen Bonding (The "Peri" Effect)
A defining feature of methyl 10H-phenothiazine-1-carboxylate is the formation of a six-membered pseudo-ring via hydrogen bonding:
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Acceptor: C=O (Ester carbonyl at Position 1)[1]
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Consequence: This locks the ester group into coplanarity with the aromatic ring, deshields the NH proton in NMR (shifting it downfield to ~10–11 ppm), and masks the polar N-H group, thereby increasing lipid solubility.
Structural Logic Diagram
The following diagram illustrates the synthetic logic and structural relationships of the compound.
Figure 1: Synthetic pathway and structural features of methyl 10H-phenothiazine-1-carboxylate.
Synthetic Methodologies
Two primary routes exist for the synthesis of this compound.[4][5][6][7][8] The Directed Ortho-Lithiation (DoM) route is recommended for high regioselectivity, while the Cyclization route represents a classical approach.[1]
Method A: Directed Ortho-Lithiation (Recommended)
This method exploits the acidity of the N-H proton and the directing ability of the resulting N-Li species to functionalize the C-1 position.
Protocol:
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Reagents: 10H-Phenothiazine, n-Butyllithium (n-BuLi, 2.5 M in hexanes), anhydrous THF, Dry Ice (CO2), Methanol, Thionyl Chloride (or H2SO4).[1]
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Step 1: Dilithiation
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Dissolve 10H-phenothiazine (1.0 eq) in anhydrous THF under inert atmosphere (Ar/N2).
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Cool to 0°C (or -78°C depending on specific optimization).
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Add n-BuLi (2.2 eq) dropwise. The first equivalent removes the N-H proton; the second equivalent lithiates the C-1 position (stabilized by the N-Li "chelate").[1]
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Stir for 2–4 hours to ensure formation of the C-1 lithiated species.
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Step 2: Carboxylation
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Step 3: Esterification
Method B: Classical Cyclization
This route involves the thionation and cyclization of N-phenylanthranilic acid derivatives.
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Precursor: 2-(Phenylamino)benzoic acid (N-phenylanthranilic acid).[1]
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Reagents: Sulfur (S8), Iodine (catalyst), high heat (melt).[1]
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Mechanism: The Bernthsen reaction variant.[1] The carboxylic acid group at the ortho position of the diphenylamine precursor is retained during the formation of the thiazine ring.
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Note: This method is harsher and may suffer from lower yields or decarboxylation compared to the lithiation route.[1]
Physicochemical Profiling
The following data summarizes the key properties of the target compound.
| Property | Value / Description | Notes |
| Molecular Formula | C₁₄H₁₁NO₂S | |
| Molecular Weight | 257.31 g/mol | |
| Appearance | Yellow to Greenish Solid | Typical of phenothiazines due to conjugation.[9] |
| Melting Point | ~99–101°C (for 10-Me analog) | Ester derivatives often have lower MP than acids.[1] |
| Solubility | Low in water; Soluble in DCM, DMSO | Lipophilicity is enhanced by internal H-bond. |
| ¹H NMR (DMSO-d₆) | NH: δ ~10.5–11.5 ppm (s, 1H)Ester Me: δ ~3.85 ppm (s, 3H)Aromatic: δ 6.8–8.0 ppm (m, 7H) | The highly deshielded NH signal confirms the 1-position substitution and H-bonding.[1] |
| IR Spectrum | ν(NH): ~3300 cm⁻¹ (weak/broad)ν(C=O): ~1680–1700 cm⁻¹ | Carbonyl stretch is shifted due to conjugation and H-bonding.[1] |
Biological Applications & SAR
Multidrug Resistance (MDR) Reversal
Phenothiazines are known inhibitors of P-glycoprotein (P-gp) efflux pumps.[1] The 1-substituted derivatives present a distinct pharmacophore:
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Mechanism: They bind to the transmembrane domains of efflux transporters, preventing the expulsion of cytotoxic drugs (e.g., doxorubicin) from cancer cells.
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Advantage: The 1-carboxylate modification alters the pKa of the ring nitrogen, potentially reducing CNS side effects (dopaminergic activity) associated with 2-substituted analogs like chlorpromazine, while retaining MDR reversal activity.
Antimicrobial & Antifungal Activity[1][10]
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Activity: Derivatives of 10H-phenothiazine-1-carboxylic acid have shown potency against Candida species. The ester moiety acts as a prodrug or lipophilic anchor, facilitating penetration through the fungal cell wall.
References
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Chemical Reviews. "The Chemistry of Phenothiazine." ACS Publications.[1] (Discusses metalation of phenothiazine at the 1-position).
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Journal of the Chemical Society, Perkin Transactions 1. "Preparation of 3-substituted 10-methylphenothiazines." (Context on lithiation strategies).
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European Journal of Chemistry. "Phenazine and 10H-phenothiazine cocrystal stabilized by N-H[2]···N and C-H···S hydrogen bonds." (Crystal structure data).[1][2][11]
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PubChem. "10H-Phenothiazine-1-carboxylic acid (CID 607618)."[1] National Library of Medicine.[1]
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Asian Journal of Research in Chemistry. "Synthesis and Biological Evaluation of Some Phenothiazine Derivatives." (Biological activity context).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds | European Journal of Chemistry [eurjchem.com]
- 3. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring-Closure Mechanisms Mediated by Laccase to Synthesize Phenothiazines, Phenoxazines, and Phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 10-METHYLPHENOTHIAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. Phenothiazine - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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